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Molecular Mechanism and Target Affinity

Paxalisib is a dual PI3K and mTOR inhibitor. Its primary mechanism is the inhibition of the Class I PI3K

family (α, β, δ, γ isoforms) and the mammalian target of rapamycin (mTOR) kinase, which places it at a

key signaling node upstream of mTOR [1] [2]. This dual inhibition is critical, as targeting PI3K alone can be

insufficient to suppress the aggressive phenotypes of some cancers [3].

The table below summarizes the quantitative binding affinity (Ki) of Paxalisib for its primary targets,

demonstrating high potency, particularly for the PI3Kα and PI3Kδ isoforms [4].

Target Affinity (Ki in nM)

PI3Kα 2 nM

PI3Kδ 3 nM

PI3Kγ 10 nM

PI3Kβ 46 nM

mTOR 70 nM
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By inhibiting these targets, Paxalisib blocks the conversion of PIP2 to PIP3, preventing the downstream

activation of AKT and its effectors. This leads to reduced tumor cell proliferation, increased apoptosis,

and inhibition of cell survival signals [5]. The agent also influences the tumor microenvironment and has

been shown to help overcome therapy resistance by modulating transcriptional programs related to cancer

stemness and immune evasion [3].

Key Preclinical Experimental Data

The antitumor efficacy of Paxalisib has been validated through various in vitro and in vivo models, primarily

focusing on aggressive brain cancers and other solid tumors.

In Vitro Antiproliferative Activity

Paxalisib demonstrates direct antiproliferative effects on cancer cells. The table below lists the half-maximal

effective concentration (EC50) values from cell viability assays in several human cancer cell lines [4].

Cell Line Cancer Type EC50 (μM) Assay Details

PC-3 Prostate Cancer 0.4 μM CellTitre-Glo assay, 3-day incubation

U-87 MG ATCC Glioblastoma 0.74 μM CellTitre-Glo assay, 4-day incubation

SF-268 Glioblastoma (CNS cancer) 1.01 μM CellTitre-Glo assay, 4-day incubation

Mechanistic in vitro studies also use western blot analysis to confirm Paxalisib's on-target effects, such as

reduced phosphorylation of AKT (pAKT) and modulation of downstream proteins like S6K [1]. Treatment

also induces apoptosis, evidenced by increased levels of cleaved caspase-3 and cleaved caspase-9 [4].

In Vivo Efficacy and Pharmacodynamics

Paxalisib's ability to cross the blood-brain barrier (BBB) is a critical feature. In mouse models, a single 25

mg/kg oral dose significantly inhibited pAKT in normal brain tissue at 1 and 6 hours post-dose, proving
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robust target engagement behind an intact BBB [4].

In a subcutaneous U-87 MG glioblastoma xenograft model, Paxalisib led to dose-dependent tumor growth

inhibition [4].

A dose as low as 2.2 mg/kg showed initial tumor growth inhibition.
Higher doses produced greater effects, with tumor regressions observed at 17.9 mg/kg.

These studies confirm that Paxalisib is well-tolerated at efficacious doses [4].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the core signaling pathway targeted by Paxalisib and the logical flow for

experimentally verifying its mechanism of action, from in vitro testing to in vivo validation.

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 7 Tech Support

https://www.medchemexpress.com/GDC-0084.html?srsltid=AfmBOorU9VV6ymYsTUI4tHUNAubuG9y81D680EStdlkjsWEv4ZStSyFw
https://www.smolecule.com/products/s528760?utm_src=pdf-body
https://www.medchemexpress.com/GDC-0084.html?srsltid=AfmBOorU9VV6ymYsTUI4tHUNAubuG9y81D680EStdlkjsWEv4ZStSyFw
https://www.smolecule.com/products/s528760?utm_src=pdf-body
https://www.medchemexpress.com/GDC-0084.html?srsltid=AfmBOorU9VV6ymYsTUI4tHUNAubuG9y81D680EStdlkjsWEv4ZStSyFw
https://www.smolecule.com/products/s528760?utm_src=pdf-body
https://www.smolecule.com/products/s528760?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


PI3K/AKT/mTOR & MAPK Signaling Pathways

Experimental Validation Workflow

Receptor Tyrosine
Kinase (RTK)

Class I PI3K

RAS-RAF-MEK-ERK
(MAPK) Pathway

PIP3

 Catalyzes

PIP2

 (Substrate)

AKT

mTOR

S6K & Other Effectors

Cell Growth
Proliferation

Survival

 Resistance Mechanism

Paxalisib

 Inhibits

 Inhibits

In Vitro Models

Cell Viability Assays
(e.g., CellTitre-Glo)

Western Blot Analysis
(pAKT, cPARP, pRB)

In Vivo Models

Orthotopic Xenograft Studies

Pharmacodynamic Analysis
(Brain pAKT inhibition)

Tumor Growth Inhibition
Apoptosis Induction

Survival Benefit

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 7 Tech Support

https://www.smolecule.com/products/s528760?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Click to download full resolution via product page

Diagram depicting the PI3K/mTOR pathway targeted by Paxalisib and the associated experimental

validation workflow.

Combination Therapy and Clinical Translation

A key discovery in the mechanism of Paxalisib is the emergence of therapy resistance through compensatory

pathway activation.

Mechanism of Resistance: RNASeq analysis after Paxalisib treatment in ATRT models identified
reflexive activation of the RAS-RAF-MEK-ERK (MAPK) pathway as a key resistance mechanism

[1].
Rational Combination: This finding led to the rational combination of Paxalisib with Mirdametinib
(a MEK inhibitor). Studies confirmed that this dual-pathway blockade creates a synergistic effect
(Bliss synergy score: 16.77), leading to reduced tumor viability, increased apoptosis, and enhanced

cell senescence [1].

This combination strategy has moved into clinical trials. Furthermore, Paxalisib is being explored in other

cancers. A 2025 Phase 1b trial in metastatic triple-negative breast cancer (TNBC) combines Paxalisib with

pembrolizumab and chemotherapy, showing a rapid reduction in circulating tumor cells, indicating a

potential to suppress metastasis [3].

Key Takeaways for Researchers
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Dual-Targeting Profile: Paxalisib's concurrent inhibition of PI3K and mTOR, with high potency for

PI3Kα/δ, provides a more comprehensive blockade of this critical oncogenic pathway compared to
selective PI3K inhibitors.

Critical Pharmaceutical Property: Its demonstrated ability to effectively cross the blood-brain barrier
makes it a standout candidate for treating primary and metastatic brain cancers.

Overcoming Resistance: Compensatory MAPK pathway activation is a key resistance mechanism
to PI3K/mTOR inhibition, which can be effectively countered with a MEK inhibitor, as validated in

preclinical models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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